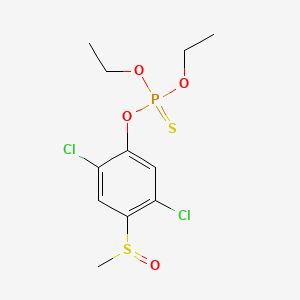

Chlorthiophos sulfoxide

Beschreibung

Chlorthiophos (B166581) Sulfoxide (B87167) as a Key Environmental Metabolite

Chlorthiophos, an organothiophosphate insecticide, undergoes metabolic changes in various environmental matrices, including soil, water, plants, and animals. nih.govneptjournal.com One of the primary transformation pathways is oxidation, which converts the original Chlorthiophos molecule into its sulfoxide and sulfone derivatives. nih.govechemi.cominvivochem.cn This process is a critical aspect of its environmental fate.

The degradation of Chlorthiophos in plants and animals is noted to be rapid, with Chlorthiophos sulfoxide being one of the resulting products. nih.govinvivochem.cn The formation of this metabolite is significant because its chemical properties and potential toxicity can differ from the parent compound. The presence of the sulfoxide moiety (-SO-) contributes to its unique chemical and biological characteristics. ontosight.ai The transformation from a phosphorothioate (B77711) (like Chlorthiophos) to an oxygen analog or an oxidized metabolite like a sulfoxide can sometimes lead to increased biological activity. For instance, the primary mechanism of toxicity for organophosphates is the inhibition of the acetylcholinesterase (AChE) enzyme, and metabolites can sometimes be more potent inhibitors than the original pesticide. neptjournal.comepa.gov

The detection of this compound in environmental samples and food commodities is a key indicator of the historical use of Chlorthiophos. scispace.comirejournals.comhalocolumns.com Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed for the identification and quantification of these residues. silcotek.comacs.orgresearchgate.netwaters.com

Significance within Organophosphorus Compound Research

This compound belongs to the broad class of organophosphorus (OP) compounds, which have been extensively used as pesticides for decades. neptjournal.cominchem.org Research into OP compounds is vast, covering their efficacy as insecticides, their mechanisms of action, and their environmental and biological impacts. smolecule.com The central feature of OP compounds is their ability to inhibit the enzyme acetylcholinesterase (AChE), which is vital for nerve function in both insects and mammals. neptjournal.comepa.govsmolecule.comherts.ac.uk

The study of metabolites like this compound is a critical sub-domain of this research for several reasons:

Bioactivation: Metabolic processes can transform a less potent parent compound into a more toxic metabolite. The oxidation of the thion (P=S) group to an oxon (P=O) is a classic example of bioactivation in organophosphorus pesticides, often resulting in significantly higher AChE inhibition. Similarly, the oxidation of a sulfide (B99878) to a sulfoxide, as seen in Chlorthiophos, can alter the molecule's toxicological properties.

Environmental Persistence and Mobility: Metabolites may have different physical and chemical properties, such as water solubility and soil sorption, affecting their persistence and mobility in the environment compared to the parent compound.

Comprehensive Risk Assessment: Evaluating the risk associated with a pesticide requires an understanding of the entire "residue definition," which often includes the parent compound and its significant metabolites. epa.gov Therefore, studying this compound is essential for a complete picture of the potential effects stemming from the use of Chlorthiophos.

The research on this compound contributes to the broader understanding of how organophosphorus compounds are transformed in the environment and the biological consequences of these transformations. ontosight.ai

Current Status of Knowledge and Research Gaps

The current body of knowledge on this compound is largely ancillary to research on its parent compound, Chlorthiophos. Chlorthiophos itself is now considered an obsolete insecticide in many regions, and as a result, it has not been as extensively studied as some other organophosphates. herts.ac.uk This has direct implications for the depth of information available on its metabolites.

Current Knowledge:

Identification: this compound is confirmed as a metabolite of Chlorthiophos. nih.govinvivochem.cn

Formation: It is formed through oxidative metabolic pathways in plants and animals. nih.govechemi.com

Detection: Analytical methods for its detection in various matrices, such as food and environmental samples, have been developed and are utilized in multiresidue pesticide screening programs. scispace.comhalocolumns.comacs.orga2la.org

Identified Research Gaps:

Limited Toxicological Data: While the general mechanism of action for organophosphates (AChE inhibition) is well-known, specific, in-depth toxicological data for this compound is scarce in publicly available literature. herts.ac.uk There is a lack of detailed studies comparing its AChE inhibitory potential directly against the parent Chlorthiophos and the corresponding sulfone metabolite.

Environmental Fate and Behavior: Comprehensive studies detailing the specific degradation kinetics, mobility, and persistence of this compound in different environmental compartments (soil, water, air) are not widely available.

Sublethal Effects: Research on organophosphates, and phytochemical insecticides in general, has historically focused on lethal endpoints (e.g., mortality). mdpi.com There is a significant gap in understanding the potential sublethal effects of this compound on non-target organisms. smolecule.commdpi.com

Comparative Metabolism: While it is known that Chlorthiophos is metabolized to its sulfoxide and sulfone, detailed comparative metabolic studies across a range of species are limited.

Given that Chlorthiophos is an obsolete pesticide, the impetus for funding new, extensive research on its metabolites may be low. herts.ac.uk However, understanding the long-term environmental presence and potential effects of such legacy pesticide metabolites remains a relevant area of environmental science.

Data Tables

Table 1: Chemical Identity of Chlorthiophos and its Metabolite

| Property | Chlorthiophos | This compound |

|---|---|---|

| Parent/Metabolite | Parent Compound | Metabolite |

| CAS Number | 21923-23-9 nih.gov | Not explicitly found in search results |

| Molecular Formula | C₁₁H₁₅Cl₂O₃PS₂ nih.gov | C₁₁H₁₅Cl₂O₄PS₂ ontosight.ai |

| IUPAC Name | (2,5-dichloro-4-methylsulfanylphenoxy)-diethoxy-sulfanylidene-λ⁵-phosphane nih.gov | phosphorothioic acid, O-(2,5-dichloro-4-(methylsulfinyl)phenyl) O,O-diethyl ester ontosight.ai |

| Formation Pathway | - | Oxidation of Chlorthiophos nih.govechemi.com |

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 2,4-D |

| Acetylcholine |

| Acetylthiocholine |

| Aldicarb sulfoxide |

| Atrazine (B1667683) |

| Bifenthrin |

| Butyrylthiocholine |

| Chlorthiophos |

| Chlorthiophos sulfone |

| This compound |

| Desethyl atrazine |

| Dichlorvos |

| Dizinon |

| Ethion |

| Heptachlor epoxide |

| Phorate (B1677698) sulfoxide |

| Phosphine |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dichloro-4-methylsulfinylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2O4PS2/c1-4-15-18(19,16-5-2)17-10-6-9(13)11(20(3)14)7-8(10)12/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXYXQSWBAJYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)S(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951778 | |

| Record name | O-[2,5-Dichloro-4-(methanesulfinyl)phenyl] O,O-diethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29185-21-5 | |

| Record name | Chlorthiophos sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029185215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-[2,5-Dichloro-4-(methanesulfinyl)phenyl] O,O-diethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Transformation and Fate

Abiotic Degradation Pathways

Abiotic degradation encompasses the chemical and physical processes that break down compounds without the involvement of living organisms. For chlorthiophos (B166581) sulfoxide (B87167), these pathways are critical in determining its environmental half-life and the nature of the subsequent byproducts.

Hydrolytic Transformation Kinetics and Products

For many organophosphorus pesticides, hydrolysis is typically more rapid under alkaline conditions compared to acidic or neutral conditions. mdpi.comresearchgate.net The process generally involves the cleavage of the phosphoester bond, leading to the formation of more polar and often less toxic compounds. who.int For instance, studies on chlorpyrifos (B1668852), another organothiophosphate, have shown that its degradation increases with a rise in pH. researchgate.net It is plausible that chlorthiophos sulfoxide would follow a similar pattern, though specific rate constants and half-lives remain to be determined through dedicated research.

Table 1: General Influence of pH on Organophosphate Hydrolysis

| pH Condition | General Hydrolysis Rate |

| Acidic (pH < 7) | Generally slow |

| Neutral (pH = 7) | Moderate |

| Alkaline (pH > 7) | Generally rapid |

| Note: This table represents a general trend for organophosphorus pesticides and is not based on specific data for this compound. |

Oxidative and Reductive Processes in Environmental Matrices

Oxidative and reductive reactions play a crucial role in the transformation of pesticides in soil and water. The oxidation of the parent chlorthiophos to this compound is itself an oxidative process. nih.gov This sulfoxide can be further oxidized to form chlorthiophos sulfone. nih.gov Studies on similar organothiophosphate pesticides like phorate (B1677698) and fenamiphos (B133129) have documented this sequential oxidation from the parent compound to the sulfoxide and then to the sulfone. mdpi.comresearchgate.nettandfonline.com

These oxidative transformations can be mediated by chemical oxidants present in the environment or through microbial activity. Reductive processes, though generally less common for this class of compounds in typical aerobic environments, could potentially occur in anaerobic sediments or groundwater, leading to different degradation products.

Biotic Transformation Mechanisms

The degradation of pesticides by microorganisms is a key process in their environmental dissipation. academicjournals.org Bacteria and fungi possess a diverse array of enzymes that can break down complex organic molecules, often using them as a source of carbon and nutrients. academicjournals.orgalsglobal.eu

While specific studies identifying microorganisms capable of degrading this compound are not available in the reviewed literature, the microbial degradation of organophosphorus pesticides, in general, is well-documented. researchgate.netacademicjournals.org Genera such as Pseudomonas, Bacillus, and Flavobacterium have been implicated in the breakdown of these compounds. academicjournals.org It is highly probable that microbial communities in soil and water contribute to the degradation of this compound. The transformation pathways would likely involve hydrolysis of the ester linkages and further oxidation or cleavage of the molecule. who.intacademicjournals.org For example, studies on fenamiphos have shown that microbial action is essential for its degradation to its sulfoxide and sulfone metabolites.

Microbial Degradation and Bioremediation Potential

The microbial breakdown of pesticides is a critical process for environmental remediation. wseas.com Microorganisms such as bacteria, fungi, and algae possess diverse enzymatic systems capable of transforming complex xenobiotic compounds, including organophosphate metabolites like this compound, into less harmful substances. wseas.comnih.gov This biological degradation is considered a cost-effective and environmentally sound approach to decontaminating polluted soil and water systems. nih.gov

While specific studies on bacterial degradation of this compound are limited, the metabolic pathways for its parent compound and other organophosphate sulfoxides are well-documented and provide a strong model. The degradation of the organophosphate nematicide fenamiphos, for instance, involves its initial oxidation to fenamiphos sulfoxide (FSO), which is then subject to further microbial action. nih.gov Bacterial consortia, particularly those including genera like Pseudomonas, Flavobacterium, and Arthrobacter, have been identified as effective degraders of organophosphates and their metabolites. nih.govoup.comd-nb.info

The primary metabolic pathway for the breakdown of organophosphate sulfoxides by bacteria is hydrolysis. This reaction involves the cleavage of the phosphoester bond, which is the most significant step in the detoxification process. oup.com For this compound, this would entail the hydrolytic breakdown of the molecule, likely initiated by phosphotriesterase or similar hydrolase enzymes produced by soil bacteria. oup.commdpi.com This process can lead to the complete mineralization of the compound, where it is broken down into simpler inorganic molecules. nih.gov

Table 1: Bacterial Genera with Known Organophosphate Degradation Capabilities

| Bacterial Genus | Potential Role in Degradation |

| Pseudomonas | Utilizes organophosphates as a source of carbon or phosphorus. d-nb.info Known to degrade related compounds like chlorpyrifos. frontiersin.org |

| Flavobacterium | The first genus from which an organophosphate-degrading bacterium was isolated. oup.com |

| Arthrobacter | Capable of utilizing organophosphorothionate insecticides. d-nb.info |

| Acinetobacter | Reported to degrade chlorpyrifos and exhibit plant growth-promoting traits. frontiersin.org |

| Klebsiella | Involved in a microbial consortium effective at degrading chlorpyrifos. frontiersin.org |

| Burkholderia | Known to help remove or detoxify organophosphorus pesticides. researchgate.net |

Fungal and Algal Contributions to Biotransformation

Fungi play a significant role in the bioremediation of pesticide-contaminated environments. Genera such as Aspergillus, Fusarium, and Penicillium have demonstrated the ability to degrade various pesticides. researchgate.net Fungi secrete powerful extracellular enzymes that can break down complex organic molecules. For example, a fungal strain, Aspergillus terreus, was part of a microbial consortium that effectively degraded the organophosphate chlorpyrifos. frontiersin.org It is plausible that similar fungal species contribute to the transformation of its metabolite, this compound.

Algae also contribute to the biotransformation of organophosphate pesticides in aquatic systems. Studies on the organophosphate fenamiphos and its metabolites have shown that both freshwater algae (Pseudokirchneriella subcapitata) and soil algae (Chlorococcum sp.) can transform fenamiphos and its sulfoxide (FSO). nih.gov The algae were able to transform the sulfoxide, and in the case of Chlorococcum sp., bioaccumulation of the metabolites was also observed. nih.gov This suggests that algal populations in contaminated water bodies could play a role in the natural attenuation of this compound.

Table 2: Fungal and Algal Genera Implicated in Pesticide Biotransformation

| Organism Type | Genus | Relevance to Pesticide Degradation |

| Fungus | Aspergillus | Known to degrade chlorpyrifos and other pesticides. frontiersin.orgresearchgate.net |

| Fungus | Fusarium | Possesses pesticide degradation potential. researchgate.net |

| Fungus | Penicillium | Implicated in the detoxification of various pesticides. researchgate.net |

| Alga | Pseudokirchneriella | Capable of transforming fenamiphos and its sulfoxide metabolite. nih.gov |

| Alga | Chlorococcum | Transforms and bioaccumulates fenamiphos and its metabolites. nih.gov |

Co-metabolism and Microbial Community Dynamics

The complete degradation of a pesticide and its metabolites often relies on the synergistic activities of a diverse microbial community rather than a single species. secure-platform.comrsc.org this compound degradation may occur through co-metabolism, a process where microorganisms break down a compound without using it as a primary source of carbon and energy. oup.commdpi.com This is particularly relevant for complex xenobiotics that may not support microbial growth on their own.

The dynamics of the microbial community are crucial. The application of pesticides can shift the structure of the soil microbiome, sometimes leading to a decline in diversity but also potentially enriching for resistant species capable of degradation. secure-platform.comnih.gov The presence of other organic matter can enhance co-metabolism, as the primary substrate supports microbial growth while the enzymes produced coincidentally degrade the pesticide metabolite. secure-platform.com Metagenomic studies reveal that multiple microbial species often work together in consortia to break down different components of a pesticide mixture, highlighting the importance of community interactions in achieving effective bioremediation. rsc.org

Enzymatic Conversion in Non-Target Biological Systems

This compound is itself a product of enzymatic conversion and is subject to further enzymatic action in various organisms. These transformations are mediated by two major families of enzymes: oxidative and hydrolytic.

This compound is formed from its parent compound, Chlorthiophos, through oxidation. This bioactivation is primarily catalyzed by cytochrome P450 monooxygenases (P450s), a versatile family of enzymes found in most living organisms. researchgate.netcdc.gov In the case of organophosphorothioate pesticides like Chlorthiophos (which have a P=S bond), P450s perform oxidative desulfuration, replacing the sulfur atom with an oxygen atom to create a more potent oxon form. researchgate.netinchem.org The metabolic pathway for similar thioether-containing organophosphates proceeds via the sequential oxidation of the sulfur, first to a sulfoxide and then to a sulfone. cdc.gov

Therefore, the formation of this compound is a direct result of P450 activity. While this is a step in the metabolic breakdown of Chlorthiophos, the resulting sulfoxide can sometimes be more toxic than the parent compound. nih.gov P450 enzymes are central to the metabolic fate of many pesticides and can influence their persistence and toxicity in non-target organisms. mdpi.com

The detoxification of this compound and other organophosphates is predominantly carried out by hydrolytic enzymes. oup.com These enzymes, which include esterases and phosphotriesterases, break down the pesticide by cleaving its ester bonds, rendering it inactive and facilitating its excretion. nih.govmdpi.com

Carboxylesterases (EC 3.1.1.1) and phosphotriesterases (PTEs, EC 3.1.8.1) are particularly important. scielo.brmdpi.com PTEs, also known as organophosphate hydrolases, directly hydrolyze the P-O ester bond in organophosphates, a critical detoxification reaction. oup.commdpi.com These enzymes are found across a wide range of species, from bacteria to mammals, and are responsible for the breakdown of numerous organophosphate compounds. nih.govoup.com The hydrolysis of this compound by these enzymes would break it down into a corresponding phosphoric acid derivative and a phenol, which are generally less toxic and more easily excreted. nih.gov

Table 3: Key Enzyme Families in Organophosphate Sulfoxide Transformation

| Enzyme Family | Enzyme Commission (EC) Number | Primary Function |

| Cytochrome P450 Monooxygenases | e.g., EC 1.14.14.1 | Oxidation: Catalyze the formation of sulfoxides and sulfones from parent thioether compounds. cdc.gov |

| Carboxylesterases | EC 3.1.1.1 | Hydrolysis: Break down carboxylic ester bonds, contributing to the detoxification of various pesticides. scielo.br |

| Phosphotriesterases (PTEs) | EC 3.1.8.1 | Hydrolysis: Directly cleave the phosphoester bonds of organophosphates, a key step in detoxification. mdpi.comscielo.br |

Environmental Distribution and Persistence

The distribution and persistence of this compound in the environment are governed by a series of dynamic physical and chemical processes. These include its interaction with soil and sediment particles, its movement through the soil profile with water, and its potential to volatilize into the atmosphere.

Sorption and Desorption Dynamics in Soil and Sediment

The sorption of a pesticide to soil and sediment is a key process that influences its availability for degradation, uptake by organisms, and transport. csic.es This process is largely controlled by the physicochemical properties of both the chemical and the soil, particularly the organic carbon content. nih.gov For organophosphate pesticides, sorption can be a significant factor in their environmental persistence. researchgate.net

The process of desorption, or the release of a sorbed chemical back into the soil solution, is also a critical factor. Hysteresis, where the desorption process is not a simple reversal of sorption, is commonly observed for pesticides, indicating that a fraction of the chemical can become more strongly bound to soil particles over time. mdpi.com This can lead to the formation of bound residues, which are less available for environmental transport and degradation.

Table 1: Soil Sorption and Mobility of Selected Organophosphate Insecticide Metabolites

| Compound | Parent Compound | Metabolite | Soil Type | Observation | Reference |

| Disulfoton (B1670778) | Disulfoton | Disulfoton sulfoxide, Disulfoton sulfone | Sandy loam, Clay loam, Silty clay loam | Metabolites were more mobile than the parent compound. | epa.gov |

| Phorate | Phorate | Phorate sulfoxide, Phorate sulfone | Permeable soils low in organic matter | Metabolites are more mobile than the parent phorate. | epa.gov |

This table presents data for analogous compounds to infer the potential behavior of this compound.

Mobility and Leaching Potential in Aquatic and Terrestrial Systems

The mobility of this compound in soil determines its potential to leach into groundwater, a significant concern for environmental contamination. nih.gov The increased polarity of sulfoxide metabolites compared to their parent compounds generally leads to higher water solubility and, consequently, greater mobility and leaching potential. kspsjournal.or.kr

Studies on phorate have demonstrated that while the parent compound is moderately mobile, its sulfoxide and sulfone metabolites are more mobile and have a greater tendency to partition into water. epa.gov This increases their potential for runoff and leaching. epa.gov In one column leaching study, trace amounts of phorate sulfoxide were detected in the leachate, indicating its potential for groundwater contamination, whereas the parent compound was not detected. mdpi.com Similarly, for disulfoton, the sulfoxide and sulfone degradates are known to be mobile and persistent. epa.gov

The mobility of these compounds is also influenced by soil type and organic matter content. kspsjournal.or.kr Soils with higher clay and organic matter content tend to exhibit stronger adsorption, which can retard the downward movement of pesticides and their metabolites. nih.gov Conversely, in sandy soils with low organic matter, the leaching potential is higher. epa.gov

Table 2: Leaching Potential of Selected Organophosphate Insecticide Metabolites

| Compound | Finding | System | Reference |

| Phorate sulfoxide | Detected in leachate from soil columns, indicating slight mobility. | Laboratory soil columns | mdpi.com |

| Phorate sulfoxide and sulfone | Considered more mobile and persistent than the parent compound, increasing the risk of water contamination. | Environmental fate assessment | epa.gov |

| Disulfoton sulfoxide and sulfone | Identified as mobile and persistent degradates. | Aerobic soil metabolism and field dissipation data | epa.gov |

This table presents data for analogous compounds to infer the potential behavior of this compound.

Volatilization and Atmospheric Transport Considerations

Volatilization is the process by which a chemical transforms from a solid or liquid state into a gaseous state and enters the atmosphere. nih.gov For pesticides, this can be a significant route of dissipation from the application area. nih.gov The tendency of a chemical to volatilize is primarily governed by its vapor pressure and Henry's Law constant.

Information specifically on the volatilization of this compound is scarce. However, data for the parent compound, chlorthiophos, indicates it has a low vapor pressure and is not expected to volatilize significantly from dry soil surfaces. echemi.com Its Henry's Law constant suggests that some volatilization from moist soil and water surfaces may occur, albeit slowly. echemi.comnih.gov

Generally, the oxidation of a thioether to a sulfoxide leads to a decrease in vapor pressure, making the sulfoxide less volatile than the parent compound. mdpi.com This suggests that this compound would be less prone to volatilization than chlorthiophos itself.

Once in the atmosphere, pesticides and their metabolites can be transported over long distances. researchgate.net However, given the likely low volatility of this compound, its potential for significant long-range atmospheric transport is expected to be limited compared to more volatile compounds. The atmospheric fate of chlorthiophos is predicted to involve both vapor and particulate phases, with the vapor phase being susceptible to degradation by hydroxyl radicals. echemi.com Any particulate-phase this compound could be removed from the atmosphere through wet and dry deposition. echemi.com

Ecological Dynamics and Impacts

Bioaccumulation and Trophic Transfer

Bioaccumulation is the process by which a substance is absorbed by an organism from its surrounding environment, leading to a concentration higher than in the environment. This can occur through respiration, ingestion, or direct contact. When this substance is passed from one trophic level to the next, the process is known as trophic transfer, which can lead to biomagnification—the increasing concentration of a substance in organisms at successively higher levels in a food chain.

Uptake and Accumulation in Primary Producers

Primary producers, such as algae and aquatic plants, form the base of most aquatic food webs and are a primary route for the entry of contaminants into the ecosystem. Studies on various organophosphate pesticides demonstrate that aquatic plants are capable of absorbing these compounds from the water. nih.govresearchgate.net

Research on OP pesticides like malathion (B1675926), demeton-S-methyl, and crufomate (B1669637) has shown that aquatic plants such as parrot feather (Myriophyllum aquaticum), duckweed (Spirodela oligorrhiza), and elodea (Elodea canadensis) can accumulate and metabolize these chemicals. nih.govresearchgate.net The efficiency of uptake and transformation varies depending on the specific chemical and plant species. nih.gov For instance, in one study, the phytotransformation of malathion ranged from 29-48% across the three plant species over eight days. nih.gov

The response of algae to organophosphates is variable. While high concentrations are generally toxic, some studies have shown that low concentrations of certain OPs can stimulate the growth of some algae species, potentially by being utilized as a phosphorus source. nih.govcdnsciencepub.com Conversely, other studies report significant growth inhibition at even low microgram-per-liter concentrations. cdnsciencepub.com This dual effect indicates that the impact of a compound like chlorthiophos (B166581) sulfoxide (B87167) on primary producers would be complex and concentration-dependent.

Biomagnification within Aquatic Food Webs

The potential for organophosphate metabolites like chlorthiophos sulfoxide to biomagnify in aquatic food webs is a significant concern. Generally, organophosphates are less persistent than older organochlorine pesticides, which are notorious for their high biomagnification potential. acs.org However, this does not preclude bioaccumulation.

The trophic transfer of OPs is complex and does not always lead to magnification. Some studies on organophosphate esters (OPEs) have observed a decrease in concentration at higher trophic levels, a phenomenon known as trophic dilution or biodilution. nih.govresearchgate.net For example, a study in the South China Sea found that total OPE concentrations decreased in the order of phytoplankton > zooplankton > fishes. nih.govresearchgate.net This is often attributed to the efficient metabolism and excretion of these compounds by organisms at higher trophic levels. csic.es

However, other studies have reported trophic magnification factors (TMFs) greater than one for specific OPEs, indicating a potential for biomagnification under certain conditions. csic.esacs.org Factors influencing whether a compound biomagnifies include its lipophilicity (affinity for fats, often measured by the octanol-water partition coefficient, Kow), the organism's metabolic capability, and the specific structure of the food web. bohrium.com Given that this compound is a metabolite, its persistence and potential for biomagnification would be linked to its resistance to further metabolic breakdown within organisms.

Transfer and Retention in Terrestrial Food Chains

The transfer of pesticides in terrestrial food webs is recognized as a significant exposure route for predators, but the mechanisms are generally less understood than in aquatic systems. researchgate.netnih.gov For air-breathing organisms, properties beyond simple lipophilicity (Kow) are critical for predicting biomagnification. nih.gov The octanol-air partition coefficient (Koa), which describes the partitioning between lipid and air, is considered a better predictor of biomagnification potential in terrestrial animals. nih.gov

Chemicals with a high Koa are eliminated more slowly through respiration, leading to a greater potential for accumulation from dietary sources. nih.gov Arthropods, such as insects and earthworms, can accumulate pesticides from soil and plants, representing a primary entry point into the terrestrial food web. researchgate.netnih.govquora.com These contaminated invertebrates are then consumed by predators like birds, amphibians, and mammals, facilitating the upward transfer of the chemical. nih.gov

There is no specific data on the transfer and retention of this compound in terrestrial food chains. However, as a metabolite of an organophosphate insecticide, its behavior would be governed by its physicochemical properties (including Koa) and the metabolic capabilities of the organisms that ingest it. researchgate.net

Ecotoxicological Effects on Non-Target Organisms

Impacts on Aquatic Ecosystems

Aquatic invertebrates, particularly crustaceans and insect larvae, are often the most sensitive organisms to organophosphate insecticide exposure. nih.govnih.govresearchgate.net They are considered key indicators of aquatic ecosystem health. The primary mechanism of toxicity for OPs in these organisms is the irreversible binding to and inhibition of AChE, a critical enzyme in the central nervous system, leading to paralysis and death. vliz.benih.gov

Studies have consistently shown that OPs are acutely toxic to species like the water flea (Daphnia magna) and the non-biting midge (Chironomus riparius) at very low concentrations. vliz.benih.gov Importantly, the metabolic transformation of parent OP compounds does not always result in detoxification. In some cases, the resulting metabolites, such as oxon and sulfoxide forms, can be equally or even more potent AChE inhibitors than the original compound. slu.sewur.nl For example, the presence of the herbicide atrazine (B1667683) has been shown to increase the biotransformation of some OPs into more toxic metabolites in invertebrates, demonstrating the complex interactions that can occur in the environment. slu.sewur.nl

Due to the lack of specific toxicity data for this compound, the following table presents acute toxicity data for other organophosphate insecticides on the sensitive crustacean Daphnia magna to illustrate the high toxicity of this chemical class to aquatic invertebrates.

Table 1: Acute Toxicity of Selected Organophosphate Insecticides to Daphnia magna

| Compound | 48-hour LC50 (µg/L) | Reference |

|---|---|---|

| Chlorpyrifos (B1668852) | 0.10 | vliz.be |

| Malathion | 0.64 | vliz.be |

Information Not Available for this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is insufficient information available in the public domain to generate a detailed article on the ecological dynamics and impacts of the chemical compound this compound.

This compound is recognized as a metabolite of the organophosphate insecticide Chlorthiophos. nih.gov The parent compound, Chlorthiophos, is considered obsolete and has not been extensively studied, resulting in very limited available data on its own environmental fate and toxicity. herts.ac.uk Consequently, specific research detailing the ecotoxicological effects of its sulfoxide metabolite is not available.

Searches for data pertaining to the specific sections requested—including vertebrate responses (fish, amphibians), algal and phytoplankton community perturbations, effects on terrestrial biota (soil invertebrates, non-target insects, avian and reptilian responses), and phytotoxicity—did not yield any studies or data tables focused on this compound. While general information exists on the ecological impacts of organophosphate pesticides and other sulfoxide metabolites, providing this information would not adhere to the strict requirement of focusing solely on this compound.

Therefore, a scientifically accurate article with detailed research findings and data tables as requested cannot be constructed.

Phytotoxicity and Plant System Interactions

Influence on Environmental Microbiomes

Pesticides introduced into the soil can significantly impact the structure and function of microbial communities, which are vital for soil fertility and nutrient cycling. mdpi.comnih.gov The effects can be varied, with some microbial groups being inhibited while others may be stimulated. nih.govresearchgate.net

Studies on the organophosphate insecticide chlorpyrifos have shown that its application can lead to a decrease in the populations of certain bacteria and fungi. nih.govthepharmajournal.com However, in some cases, the growth of actinomycetes was favored, suggesting a shift in the microbial community structure. nih.gov The impact of pesticides on soil microorganisms can be dose-dependent, with higher concentrations generally exerting a more pronounced negative effect. thepharmajournal.com For instance, high concentrations of chlorpyrifos have been shown to reduce populations of bacteria, actinomycetes, and fungi, as well as inhibit the activity of soil enzymes like amylase, invertase, and phosphatases. thepharmajournal.com

Table 3: Reported Effects of Chlorthiophos's Parent Compound (Chlorpyrifos) on Soil Microorganisms

| Microbial Group/Enzyme | Observed Effect | Reference |

| Bacteria | Decrease in population at high concentrations | nih.govthepharmajournal.com |

| Fungi | Decrease in population at high concentrations | nih.govthepharmajournal.com |

| Actinomycetes | Favored growth in some studies; decrease at high concentrations in others | nih.govthepharmajournal.com |

| Soil Enzymes (e.g., Amylase, Phosphatase) | Inhibition of activity at high concentrations | thepharmajournal.com |

Organophosphate insecticides, including chlorthiophos, are recognized for their toxicity to aquatic life. sigmaaldrich.comeuropa.eu When these compounds enter aquatic ecosystems through runoff or other means, they can affect microbial communities that are fundamental to aquatic food webs and biogeochemical cycles. nih.gov

The toxicity of pesticides to aquatic microorganisms can vary significantly depending on the specific chemical and the microbial species. nih.gov Organophosphate insecticides have been shown to have toxic effects on various aquatic microbial species, although the precise mechanisms of toxicity in these non-target organisms are not always clear. nih.gov The degradation of organophosphates in aquatic environments is influenced by factors such as light, pH, temperature, and microbial activity. inchem.org

While there is a lack of specific data on the effects of this compound on aquatic microbial ecosystems, the high toxicity of the parent compound, chlorthiophos, to aquatic organisms suggests that its metabolites could also pose a risk. sigmaaldrich.com The presence of such compounds can impair both the structure and function of microbial communities, potentially impacting primary production, nutrient cycling, and decomposition processes in aquatic habitats. nih.gov

Analytical Methodologies and Environmental Monitoring

Sample Preparation and Extraction Strategies

The initial and most critical step in the analysis of Chlorthiophos (B166581) sulfoxide (B87167) is its efficient extraction from the sample matrix, which can range from aqueous environments to complex biological tissues. The chosen extraction strategy aims to isolate the analyte of interest from interfering substances, concentrate it to detectable levels, and present it in a solvent compatible with the subsequent analytical instrumentation.

Extraction from Aqueous Environmental Samples

For aqueous samples such as surface water and groundwater, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most commonly employed techniques. LLE often utilizes solvents like dichloromethane (B109758) to partition the analytes from the water sample. However, SPE is generally preferred due to its lower solvent consumption, higher enrichment factors, and reduced formation of emulsions.

In a typical SPE procedure for organophosphate metabolites, a C18 (octadecyl-bonded silica) cartridge is a common choice. The general steps involve:

Conditioning: The SPE cartridge is conditioned with a solvent like methanol, followed by reagent water to activate the sorbent.

Loading: A known volume of the water sample, often acidified, is passed through the cartridge.

Washing: The cartridge is washed with reagent water to remove polar interferences.

Elution: The retained Chlorthiophos sulfoxide is eluted with a small volume of an organic solvent or solvent mixture, such as ethyl acetate (B1210297) or dichloromethane.

The eluate is then typically concentrated under a gentle stream of nitrogen before analysis.

| Parameter | Description |

| Sorbent | C18 or other polymeric sorbents |

| Conditioning Solvents | Methanol, Reagent Water |

| Sample Volume | 100 mL - 1 L |

| Elution Solvents | Ethyl Acetate, Dichloromethane |

| Concentration Step | Evaporation under nitrogen |

Extraction from Solid Environmental Matrices (Soil, Sediment, Biosolids)

The extraction of this compound from solid matrices like soil and sediment is more challenging due to the strong interaction between the analyte and the matrix components. Common techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and ultrasonic-assisted extraction (UAE).

A widely adopted and efficient method for pesticide residue analysis in soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. A typical QuEChERS protocol for soil or sediment involves:

Extraction: A sample is homogenized and extracted with an organic solvent, typically acetonitrile (B52724), in the presence of high-purity water.

Salting Out: Anhydrous magnesium sulfate (B86663) and sodium chloride are added to induce phase separation and drive the analytes into the acetonitrile layer.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a mixture of sorbents to remove interfering matrix components. For soil extracts, a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences is often used.

The final extract is then ready for chromatographic analysis.

| Step | Reagents/Sorbents | Purpose |

| Extraction | Acetonitrile, Water | Extraction of analytes from the matrix |

| Partitioning | Magnesium Sulfate, Sodium Chloride | Induce phase separation |

| d-SPE Cleanup | Primary Secondary Amine (PSA), C18 | Removal of interfering compounds |

Extraction from Biotic Samples (Plant and Non-Human Animal Tissues)

The QuEChERS method is also highly effective for the extraction of pesticide residues, including organophosphate metabolites, from various plant and non-human animal tissues. The procedure is similar to that used for soil, with adjustments made to the sample homogenization and the d-SPE cleanup step depending on the specific matrix. For instance, for samples with high fat content, an additional cleanup step with a sorbent like graphitized carbon black (GCB) might be necessary to remove lipids and pigments.

Advanced Sample Preparation Techniques

To improve efficiency, reduce solvent consumption, and enhance sensitivity, several advanced sample preparation techniques have been developed and applied to pesticide analysis.

Solid-Phase Extraction (SPE): As mentioned for aqueous samples, SPE is a cornerstone of modern sample preparation. The use of polymeric sorbents, in addition to C18, can offer different selectivities for a broader range of analytes.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace). The analytes partition into the fiber coating and are then thermally desorbed in the injector of a gas chromatograph. Different fiber coatings (e.g., polydimethylsiloxane/divinylbenzene) can be used depending on the polarity of the target analyte.

Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to create cavitation bubbles in the extraction solvent. The collapse of these bubbles enhances solvent penetration into the sample matrix and accelerates the extraction process. UAE is often used for solid samples and can significantly reduce extraction times compared to traditional methods like Soxhlet. A common solvent system for the UAE of organophosphates from soil is a mixture of acetone (B3395972) and hexane.

Chromatographic Separation Techniques

Following extraction and cleanup, the sample extract is analyzed using chromatographic techniques to separate this compound from other components before its detection and quantification.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile organophosphorus compounds and their metabolites.

For the analysis of this compound, a gas chromatograph equipped with a capillary column is typically used. The choice of detector is crucial for achieving the required sensitivity and selectivity. Common detectors for organophosphate pesticide analysis include:

Flame Photometric Detector (FPD): This detector is highly selective for phosphorus- and sulfur-containing compounds, making it well-suited for the analysis of this compound.

Nitrogen-Phosphorus Detector (NPD): The NPD is also highly selective for nitrogen- and phosphorus-containing compounds and offers excellent sensitivity.

Mass Spectrometry (MS): When coupled with GC, a mass spectrometer provides definitive identification based on the mass-to-charge ratio of the analyte and its fragmentation pattern. GC-MS and GC-tandem mass spectrometry (GC-MS/MS) are the gold standards for confirmation and quantification of trace-level contaminants.

Table of Typical GC-MS Parameters for Organophosphate Sulfoxide Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Temperature Program | Initial temperature of 70-100 °C, hold for 1-2 min, ramp at 10-25 °C/min to 280-300 °C, hold for 5-10 min |

| Ionization Mode (MS) | Electron Impact (EI) |

| Acquisition Mode (MS) | Selected Ion Monitoring (SIM) for quantification, Full Scan for identification |

Liquid Chromatography (LC/HPLC) Applications

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a cornerstone for the analysis of this compound and other polar pesticide metabolites. chromatographyonline.comresearchgate.net Due to its polarity, this compound is well-suited for LC-based separation, which can be challenging for gas chromatography (GC) without derivatization. lcms.cz

Modern analytical methods often utilize reversed-phase C18 columns for the separation of a wide range of pesticides. chromatographyonline.comvliz.be However, for highly polar compounds like this compound, alternative stationary phases such as hydrophilic interaction liquid chromatography (HILIC) columns may offer better retention and separation from matrix interferences. amazonaws.com The mobile phase typically consists of a gradient mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. lcms.czmdpi.com UHPLC systems, with their smaller particle size columns, provide enhanced chromatographic resolution, higher speed, and increased sensitivity, making them ideal for detecting trace levels of pesticide residues in complex samples. lcms.cznih.govmdpi.com

Sample preparation is a critical preceding step. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are widely adopted for extracting pesticide residues from various food matrices, followed by a clean-up step using dispersive solid-phase extraction (d-SPE) to remove interfering co-extractives before LC analysis. lcms.cz

Detection and Quantification Techniques

Following chromatographic separation, various detection and quantification techniques are employed to identify and measure this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is the definitive technique for the identification and confirmation of pesticide residues due to its high selectivity and sensitivity. cardiff.ac.uk When coupled with LC or GC, it provides powerful analytical capabilities. The electron impact (EI) mass spectrum for Chlorthiophos III sulphoxide shows characteristic ions at m/z 97, 341, 269, 325, 271, 343, 285, and 297, with the molecular ion cluster observed at m/z 376, 378, and 380, reflecting the isotopic pattern of chlorine. cardiff.ac.uk

Tandem mass spectrometry (MS/MS), particularly when performed on triple quadrupole instruments, is the gold standard for quantification. ca.gov It operates in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce characteristic product ions. This process significantly enhances selectivity and sensitivity, allowing for the detection of residues at or below the maximum residue levels (MRLs) set by regulatory bodies. ca.govthermofisher.cn

Table 1: Illustrative LC-MS/MS Parameters for Organophosphorus Metabolite Analysis

This table provides example parameters typical for the analysis of compounds like this compound.

| Parameter | Setting | Purpose |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes polar to medium-polarity pesticides. |

| Precursor Ion (Q1) | [M+H]⁺ of this compound | Selects the protonated molecular ion of the target analyte. |

| Collision Gas | Argon | Used to fragment the precursor ion in the collision cell (Q2). |

| Product Ions (Q3) | Specific fragment ions | Monitored for unambiguous identification and quantification. |

| Dwell Time | 50-100 ms | The time spent acquiring data for a specific MRM transition. |

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) and Orbitrap mass spectrometers, are invaluable for the identification of metabolites like this compound. ijpras.comsemanticscholar.org HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental composition of an unknown compound. nih.govnih.gov This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. lcms.cz

In metabolite identification studies, HRMS can detect and identify both expected and unexpected transformation products of the parent pesticide without the need for reference standards for every single metabolite. nih.govresearchgate.net By comparing the accurate mass of detected ions in a sample to a calculated mass for potential metabolites (e.g., through oxidation, hydrolysis), researchers can tentatively identify compounds like this compound. ijpras.com The high resolving power of instruments like the Orbitrap can also resolve complex isotopic patterns, further aiding in structural elucidation. lcms.czthermofisher.com

Quantification using Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantification technique that can be employed for this compound analysis. This method involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard. nih.govresearchgate.net

Because the isotopically labeled standard is chemically identical to the native analyte, it behaves the same way during sample preparation, extraction, chromatography, and ionization. nih.gov Any sample loss or matrix effects will affect both the analyte and the standard equally. Quantification is then based on the measured ratio of the signal from the native analyte to that of the labeled internal standard. nih.gov This approach effectively compensates for variations in analytical recovery and instrument response, leading to highly precise and accurate results, making it a reference method for the certification of reference materials.

Element-Specific Detectors (e.g., Nitrogen-Phosphorus Detection, Flame Photometric Detection)

Before the widespread adoption of mass spectrometry, element-specific detectors coupled with Gas Chromatography (GC) were commonly used for the analysis of organophosphorus pesticides. hpst.cz

Nitrogen-Phosphorus Detector (NPD): This detector is highly sensitive and selective for compounds containing nitrogen and phosphorus. epa.gov It is particularly effective for analyzing organophosphorus pesticides like the parent compound, Chlorthiophos. While less common for direct analysis of the more polar sulfoxide metabolite without derivatization, it remains a robust option for screening related compounds. epa.gov

Flame Photometric Detector (FPD): The FPD is selective for sulfur- and phosphorus-containing compounds. It measures the light emitted from these elements when they are burned in a hydrogen-rich flame. Given that this compound contains both phosphorus and sulfur, the FPD can be a suitable detector, offering good sensitivity for these specific elements.

Modern laboratories have largely replaced these detectors with mass spectrometers, which provide greater confirmation of compound identity. hpst.cz

Hybrid and Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)

The coupling of a separation technique with a detection technique, known as a hyphenated technique, is the standard in modern pesticide residue analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile pesticides. analysis.rs While Chlorthiophos itself is amenable to GC-MS analysis, its more polar sulfoxide metabolite may exhibit poor chromatographic behavior unless derivatized. cardiff.ac.uk GC coupled with tandem mass spectrometry (GC-MS/MS) provides excellent selectivity and sensitivity for complex matrices. thermofisher.cnrestek.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the premier technique for the analysis of polar, thermally unstable, or non-volatile compounds like this compound. lcms.czca.gov The combination of LC for separation and MS/MS for detection allows for the highly sensitive and selective quantification of hundreds of pesticide residues in a single analytical run. lcms.cznih.gov This approach is widely used in food safety and environmental monitoring laboratories for regulatory purposes. lcms.cznih.gov

Table 2: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Suitability for this compound | Advantages | Limitations |

| GC-MS | Low (without derivatization) | High chromatographic efficiency for volatile compounds; extensive spectral libraries available. | Requires derivatization for polar compounds; potential for thermal degradation of analytes. cardiff.ac.uk |

| LC-MS/MS | High | Directly analyzes polar and non-volatile compounds; high sensitivity and selectivity; suitable for a wide range of matrices. lcms.czca.gov | Matrix effects (ion suppression/enhancement) can be a challenge. mdpi.com |

| UHPLC-HRMS | High | Provides accurate mass for confident identification of known and unknown metabolites; retrospective data analysis is possible. nih.govnih.gov | Higher instrument cost; data processing can be more complex than triple quadrupole data. |

Method Validation and Quality Assurance in Environmental Analysis

Determination of Method Detection Limits and Quantification Limits

The method detection limit (MDL) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The MDL is statistically derived and represents the minimum concentration that can be distinguished from background noise with a specified level of confidence. The LOQ is the lowest concentration at which the analyte can be quantitatively determined with acceptable precision and accuracy.

Table 1: Example Limit of Quantification for this compound

| Compound | Matrix | Analytical Method | Limit of Quantification (LOQ) (mg/kg) | Source |

|---|---|---|---|---|

| This compound | Fruits and Vegetables | GC/PFPD | 0.02 | researchgate.net |

Assessment of Recovery and Matrix Effects

The assessment of recovery and matrix effects is a crucial aspect of method validation for this compound in environmental samples. Recovery studies determine the efficiency of the extraction and analytical process by measuring the amount of analyte retrieved from a spiked sample against a known standard. Matrix effects, which can cause suppression or enhancement of the analytical signal, arise from co-extracted compounds from the sample matrix (e.g., soil, water, plant tissue) that interfere with the detection of the target analyte. scribd.com

To evaluate these parameters, blank environmental samples are fortified with a known concentration of this compound and then subjected to the entire analytical procedure. The percentage of recovery is calculated by comparing the measured concentration to the spiked concentration. Acceptable recovery is typically within the range of 70-120% with a relative standard deviation (RSD) of ≤20%, as per guidelines like those from SANTE. researchgate.net

For this compound, a recovery of 99.0% with a relative standard deviation (RSD) of 7.0% was achieved in the analysis of fruit and vegetable samples using a QuEChERS-based extraction method. researchgate.net This indicates high accuracy and precision for the method in those specific matrices. The use of matrix-matched calibration standards or isotope-labeled internal standards can help to compensate for matrix effects and improve the accuracy of quantification. scribd.com

Table 2: Example Recovery Data for this compound

| Compound | Matrix | Spiking Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Source |

|---|---|---|---|---|---|

| This compound | Fruits and Vegetables | Not Specified | 99.0 | 7.0 | researchgate.net |

Inter-laboratory Comparison and Proficiency Testing

Inter-laboratory comparisons (ILCs) and proficiency testing (PT) are essential components of external quality assurance for laboratories conducting environmental monitoring. These programs involve the analysis of the same sample by multiple laboratories to assess their analytical performance and the comparability of their results. Participation in PT schemes allows laboratories to evaluate their accuracy and identify potential biases in their methods.

While specific proficiency testing programs that explicitly include this compound are not widely documented in publicly available literature, such programs are common for the broader class of organophosphorus pesticides. These programs are organized by various national and international bodies and provide participating laboratories with test materials containing unknown concentrations of target pesticides. The laboratories analyze the samples using their routine methods and report their results to the provider. The provider then statistically evaluates the data and provides each laboratory with a performance score, often in the form of a z-score, which indicates the deviation of the laboratory's result from the assigned reference value.

The successful participation in such programs demonstrates a laboratory's competence in analyzing for specific types of pesticides and ensures the reliability and comparability of the environmental data they generate.

Future Research Directions and Emerging Perspectives

Elucidation of Novel Transformation Products and Pathways

Future research must prioritize the identification of the full spectrum of transformation products (TPs) of Chlorthiophos (B166581) sulfoxide (B87167). The degradation of the parent compound, Chlorthiophos, is known to proceed via oxidation to form Chlorthiophos sulfoxide and subsequently Chlorthiophos sulfone. nih.gov However, the complete degradation pathway, including subsequent metabolites of the sulfoxide, remains poorly understood.

| Field and Mesocosm Studies | To monitor the formation and dissipation of TPs under realistic environmental conditions. | Validates laboratory findings and provides insight into the persistence and behavior of metabolites in complex ecosystems. |

Comprehensive Assessment of Chronic and Sub-Lethal Ecological Effects

While acute toxicity testing provides baseline data, a significant gap exists in understanding the chronic and sub-lethal effects of this compound on non-target organisms. Future ecotoxicological studies must move beyond mortality as an endpoint to include a range of subtle but ecologically significant impacts.

Sub-lethal effects can include changes in behavior, reproduction, growth, and immune function, which can have profound consequences for population dynamics and ecosystem health. For instance, studies have shown that even carrier solvents like Dimethyl sulfoxide (DMSO), often used in toxicity testing, can induce significant behavioral abnormalities in aquatic species at non-lethal concentrations. nih.gov Research on other sulfur-containing agricultural products has also demonstrated significant sub-lethal repellent effects and delayed toxicity to non-target mites. researchgate.net Assessing such endpoints for this compound is imperative for a realistic ecological risk assessment. Long-term studies on representative aquatic and terrestrial organisms are needed to determine no-effect concentrations (NOECs) and to understand the potential for recovery after exposure.

Investigation of Synergistic and Antagonistic Interactions with Co-Contaminants

In natural ecosystems, organisms are rarely exposed to a single chemical. Therefore, assessing the toxicity of this compound in isolation is insufficient. Future research must investigate its interactions with other co-contaminants commonly found in agricultural landscapes, such as other pesticides, herbicides, fungicides, and industrial pollutants.

Chemical mixtures can result in synergistic effects, where the combined toxicity is greater than the sum of the individual components, or antagonistic effects, where the toxicity is reduced. researchgate.net For example, studies on mixtures of bisphenols and phthalates have revealed complex, concentration-dependent interactions. researchgate.net The mechanism of action for such interactions remains largely unknown for most pollutant combinations. researchgate.net Given that this compound will coexist with a complex matrix of other chemicals in the environment, understanding these potential interactions is a critical frontier in environmental toxicology. This research is vital for developing accurate water and soil quality guidelines that are protective of ecosystem health.

Development of Novel Bioremediation and Phytoremediation Strategies

Developing effective and sustainable strategies to clean up environments contaminated with Chlorthiophos and its metabolites is a key research goal. Bioremediation and phytoremediation are innovative and cost-effective technologies that utilize natural processes to degrade or sequester contaminants. cluin.orgmdpi.com

Bioremediation involves enhancing the activity of indigenous microorganisms or introducing specialized microbes capable of degrading specific contaminants. cluin.org Research is needed to isolate and identify bacterial or fungal strains that can effectively use this compound as a carbon or energy source, ideally leading to its complete mineralization into harmless products like water and carbon dioxide. cluin.org

Phytoremediation uses plants to remove, degrade, or stabilize pollutants. researchgate.net Future studies should focus on identifying plant species that can efficiently take up Chlorthiophos and its sulfoxide from soil and water. The effectiveness of phytoremediation can be enhanced through strategies such as using plant growth-promoting bacteria (PGPB) or genetic engineering to improve plant resilience and degradation capabilities. mdpi.com

Table 2: Emerging Remediation Technologies

| Technology | Description | Research Focus for this compound |

|---|---|---|

| Biostimulation/Bioaugmentation | Addition of nutrients or specific microorganisms to enhance degradation. cluin.org | Identifying microbial consortia that can degrade the sulfoxide and optimizing environmental conditions (pH, nutrients) for their activity. |

| Phytoextraction/Phytodegradation | Use of plants to accumulate contaminants in harvestable biomass or degrade them within plant tissues. researchgate.net | Screening hyperaccumulator plants and investigating the metabolic pathways for sulfoxide degradation within plant systems. |

| Rhizodegradation | Degradation of contaminants in the root zone (rhizosphere) by soil microbes stimulated by root exudates. researchgate.net | Selecting plant species whose root systems support microbial communities capable of breaking down this compound. |

Integration of Omics Technologies in Ecotoxicological Studies

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—represents a paradigm shift in ecotoxicology. nih.gov These high-throughput tools allow for a comprehensive and unbiased assessment of the molecular-level responses of organisms to chemical stressors. nih.govresearchgate.net

Integrating omics into the study of this compound can provide deep insights into its mechanisms of toxicity. For example, transcriptomics (analyzing gene expression) can identify the specific cellular pathways disrupted by exposure, while metabolomics (profiling metabolites) can reveal sensitive biomarkers of effect. nih.govdntb.gov.ua This approach can help establish clear links between molecular initiating events and adverse outcomes at higher levels of biological organization. nih.gov Applying these technologies to farmland arthropods and other non-target species exposed to this compound can enhance pollution risk assessment and clarify toxicological mechanisms. nih.govdntb.gov.ua

Advanced Modeling for Environmental Fate and Risk Prediction

Predictive modeling is an essential tool for assessing the environmental fate and potential risks of pesticides and their metabolites. researchgate.net While various models (e.g., HYDRUS 1-D, RZWQM, PADDY) exist to simulate pesticide transport, accurately predicting the behavior of transformation products remains a challenge. frontiersin.orgresearchgate.net

Future research should focus on developing and validating models specifically parameterized for this compound. This requires robust experimental data on its sorption, degradation kinetics, and mobility in different soil types. A key area for advancement is the integration of Quantitative Structure-Properties Relationship (QSPR) models, which can predict the physicochemical properties and fate characteristics of TPs, with environmental fate models. frontiersin.org Such an integrated approach would allow for a more automated and comprehensive assessment of the entire pesticide family (parent compound and all its TPs), ultimately leading to more accurate and reliable ecological risk predictions. frontiersin.org

Q & A

Q. What analytical methods are recommended for detecting Chlorthiophos sulfoxide in plant matrices, and how should method validation be approached?

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is widely used due to its sensitivity for organophosphate metabolites. Key parameters include:

- Retention time : 10.3 min (OV-101 column) and 6.9 min (OV-225 column) .

- Mass transitions : Monitor precursor/product ions at m/z 278.0→125.1 (quantitative) and 278.0→169.0 (qualitative) for confirmation . Validate recovery rates (spike 50–150% of expected residue levels) and ensure matrix-matched calibration to address signal suppression/enhancement .

Q. How should researchers address the stability of this compound during sample preparation?

Store samples below -20°C to prevent degradation . Use inert solvents like dimethyl sulfoxide (DMSO) for stock solutions, keeping concentrations ≤0.05% to avoid cellular toxicity in bioassays . Pre-chill extraction solvents (e.g., acetonitrile) to minimize thermal decomposition during homogenization .

Advanced Research Questions

Q. What chromatographic strategies resolve co-elution challenges between this compound and structurally similar metabolites (e.g., Fenthion sulfoxide)?

- Column selection : Use orthogonal stationary phases (e.g., OV-101 for non-polar separations vs. OV-225 for polar interactions) to differentiate retention behaviors .

- Temperature programming : Optimize ramp rates (e.g., 4°C/min from 80°C to 280°C) to improve peak resolution .

- Confirmatory analysis : Cross-validate with LC-MS/MS using hydrophilic interaction liquid chromatography (HILIC) for polar metabolites .

Q. How can researchers reconcile discrepancies in reported detection limits for this compound across studies?

Variations often arise from:

- Matrix effects : Cereals vs. fruits show differing lipid interference; employ QuEChERS clean-up with graphitized carbon black for fatty samples .

- Instrument sensitivity : Newer GC-MS systems (e.g., QqQ detectors) achieve LODs of 0.001 mg/kg, whereas older single-quadrupole systems may report 0.01 mg/kg . Standardize reporting with inter-laboratory validation using certified reference materials .

Q. What mechanistic insights explain this compound’s environmental persistence, and how can this inform degradation studies?

The sulfoxide group increases polarity, enhancing water solubility but reducing volatility. Key degradation pathways:

- Photolysis : Simulate UV exposure (λ = 254 nm) to study sulfone/sulfonic acid derivatives .

- Microbial metabolism : Screen soil microbiota (e.g., Pseudomonas spp.) for sulfoxide reductase activity using stable isotope probing (δ¹³C-labeled analogs) .

Data Contradiction Analysis

Q. How should conflicting data on this compound’s acetylcholinesterase inhibition potency be interpreted?

Discrepancies may stem from:

- Enzyme sources : Human vs. insect acetylcholinesterase exhibit differential sensitivity; use recombinant isoforms for standardized assays .

- Incubation conditions : Pre-incubate enzyme-inhibitor mixtures at 37°C for 10 min to stabilize IC₅₀ measurements . Report kinetic parameters (e.g., ki) rather than endpoint IC₅₀ values to enable cross-study comparisons .

Methodological Recommendations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.